

Molecular weight of D-Mannonic acid-1,4-lactone 178.14 g/mol .

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Compound of Interest

Compound Name: D-Mannonic acid-1,4-lactone

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An In-depth Technical Guide to D-Mannonic acid-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a carbohydrate derivative with the molecular weight of 178.14 g/mol , is a molecule of significant interest in various scientific fields, including biochemistry, pharmaceutical sciences, and biotechnology. This technical guide provides a comprehensive overview of its chemical and physical properties, its role in biological systems, and detailed experimental protocols for its synthesis and analysis. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific endeavors.

Core Properties of D-Mannonic acid-1,4-lactone

D-Mannonic acid-1,4-lactone, also known as D-mannono-gamma-lactone, is a cyclic ester derived from D-mannonic acid. Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory applications.

Chemical and Physical Properties



Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₀ O ₆	[1][2]
Molecular Weight	178.14 g/mol	[1][2]
IUPAC Name	(3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one	[1]
CAS Number	26301-79-1	[1][2]
Appearance	White crystalline solid	[3]
Melting Point	150-153 °C	[2][3]
Solubility	Soluble in water and DMSO.	[3]
Storage	Store at 0 to -20 °C, under inert gas (Nitrogen), and protected from light.	[2][3]

Spectroscopic Data

Spectroscopic Technique	Key Data Points	Reference(s)
¹ H NMR	Data available in public databases.	[1]
¹³ C NMR	Characteristic chemical shifts for the lactone (63.02 ppm) and the free sugar acid (63.51 ppm) have been reported.	[4]
Infrared (IR) Spectroscopy	FTIR spectra available in public databases.	[1]
Mass Spectrometry	Mass spectra (electron ionization) are available in public databases.	[5][6][7]

Biological Significance and Signaling Pathways

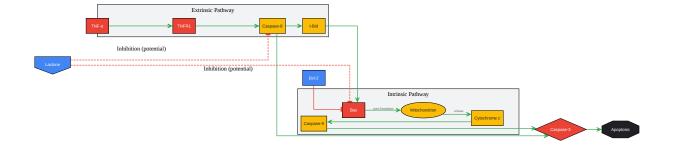


D-Mannonic acid-1,4-lactone is involved in carbohydrate metabolism and has shown potential as an enzyme inhibitor.[2][8][9] While its direct role in specific signaling pathways is an area of ongoing research, its structural similarity to other biologically active lactones suggests potential involvement in various cellular processes.

For instance, the related compound D-Saccharic acid-1,4-lactone has been shown to inhibit hyperglycemia-induced hepatic apoptosis by modulating both the extrinsic and intrinsic apoptotic pathways.[10] This provides a plausible model for the potential mechanism of action of **D-Mannonic acid-1,4-lactone** in similar contexts.

Potential Role in Apoptosis Regulation (Based on D-Saccharic acid-1,4-lactone)

The following diagram illustrates the potential signaling pathway through which a lactone, similar in structure to **D-Mannonic acid-1,4-lactone**, may exert its anti-apoptotic effects.



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Potential Anti-Apoptotic Signaling Pathway of a Lactone.

Experimental Protocols

This section provides detailed methodologies for the synthesis and quantitative analysis of **D-Mannonic acid-1,4-lactone**.

Synthesis of D-Mannonic acid-1,4-lactone from D-Mannose

This protocol describes the synthesis of **D-Mannonic acid-1,4-lactone** via the oxidation of D-mannose.



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Workflow for the Synthesis of **D-Mannonic acid-1,4-lactone**.

Materials:

- D-Mannose
- Bromine
- Sodium bicarbonate (NaHCO₃)
- Sulfuric acid (H₂SO₄)
- Barium carbonate (BaCO₃)
- Methanol
- Ethanol
- Distilled water
- · Filter paper



- Round-bottom flasks
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator
- Crystallization dish

Procedure:

- Dissolution of D-Mannose: Dissolve D-mannose in distilled water in a round-bottom flask.
- Oxidation: Slowly add bromine water to the D-mannose solution while stirring. Maintain the
 temperature at approximately 20°C. To neutralize the hydrobromic acid formed during the
 reaction, add sodium bicarbonate portion-wise. The reaction is complete when the color of
 bromine persists.
- Removal of Excess Bromine: Remove excess bromine by bubbling air through the solution.
- Formation of Barium Salt: Neutralize the solution with barium carbonate. This will precipitate barium sulfate and barium bromide.
- Filtration: Filter the solution to remove the precipitated barium salts.
- Acidification and Lactonization: Carefully add sulfuric acid to the filtrate to precipitate the
 remaining barium as barium sulfate. Filter again and concentrate the filtrate containing Dmannonic acid under reduced pressure. Heating the concentrated solution will promote the
 formation of the 1,4-lactone.
- Purification: The crude **D-Mannonic acid-1,4-lactone** can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)



This protocol outlines a general method for the quantitative analysis of **D-Mannonic acid-1,4-lactone**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a refractive index (RI) or a UV detector.
- Column: A suitable column for carbohydrate analysis (e.g., an amino-based column).
- Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water. The
 exact ratio should be optimized for the specific column and system.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Column Temperature: Maintain a constant column temperature, for example, 30°C.
- Injection Volume: 10-20 μL.

Procedure:

- Standard Preparation: Prepare a series of standard solutions of D-Mannonic acid-1,4-lactone of known concentrations in the mobile phase.
- Sample Preparation: Dissolve the sample containing **D-Mannonic acid-1,4-lactone** in the mobile phase. Filter the sample through a 0.45 μm syringe filter before injection.
- Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area for **D-Mannonic acid-1,4-lactone**.
- Quantification: Determine the concentration of **D-Mannonic acid-1,4-lactone** in the sample by interpolating its peak area on the calibration curve.

Applications in Research and Drug Development



D-Mannonic acid-1,4-lactone serves as a versatile tool in various research and development applications:

- Biochemical Reagent: It is used as a biochemical reagent in various laboratory studies.[11]
- Enzyme Inhibition Studies: It has been shown to inhibit enzymes such as lysozyme and β-galactosidase, making it a useful tool for studying enzyme kinetics and structure-function relationships.[2][8][9]
- Intermediate in Chemical Synthesis: It serves as a precursor in the synthesis of other carbohydrates and biologically active molecules.[8]
- Pharmaceutical and Biotechnology Applications: Its properties make it a candidate for use in drug formulation and as a building block in the development of new therapeutic agents.[12] It may also have prebiotic effects, promoting the growth of beneficial gut microbiota.[8]

Conclusion

D-Mannonic acid-1,4-lactone is a carbohydrate derivative with a well-defined set of physicochemical properties and a growing number of applications in scientific research and development. This technical guide provides a foundational understanding of this compound, from its core properties to its potential biological roles and practical experimental protocols. Further research into its specific interactions within cellular signaling pathways will undoubtedly unveil new opportunities for its application in drug discovery and biotechnology.

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